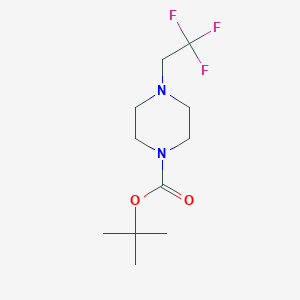

Tert-butyl 4-(2,2,2-trifluoroethyl)piperazine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-(2,2,2-trifluoroethyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19F3N2O2/c1-10(2,3)18-9(17)16-6-4-15(5-7-16)8-11(12,13)14/h4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCMAOUJIMAOLCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)CC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40587800 | |

| Record name | tert-Butyl 4-(2,2,2-trifluoroethyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40587800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

692058-21-2 | |

| Record name | tert-Butyl 4-(2,2,2-trifluoroethyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40587800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"Tert-butyl 4-(2,2,2-trifluoroethyl)piperazine-1-carboxylate" physicochemical properties

An In-Depth Technical Guide to the Physicochemical Properties of tert-Butyl 4-(2,2,2-trifluoroethyl)piperazine-1-carboxylate

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, a key building block in modern medicinal chemistry. We delve into the structural and electronic implications of its constituent moieties—the piperazine core, the tert-butoxycarbonyl (Boc) protecting group, and the electron-withdrawing trifluoroethyl group. This document outlines critical parameters such as molecular identity, calculated lipophilicity (LogP), and basicity (pKa), and provides detailed, field-proven experimental protocols for their empirical determination. The methodologies for melting point analysis, purity assessment by High-Performance Liquid Chromatography (HPLC), and pKa determination via potentiometric titration are presented with an emphasis on the causality behind experimental choices, ensuring data integrity and reproducibility. This guide is intended for researchers, scientists, and drug development professionals who utilize fluorinated piperazine scaffolds in the design and synthesis of novel therapeutic agents.

Introduction: A Molecule of Strategic Importance

The strategic combination of a piperazine ring, a Boc protecting group, and a trifluoroethyl substituent makes this compound a molecule of significant interest in drug discovery and development. Each component imparts distinct and valuable characteristics.

-

The Piperazine Scaffold : The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs.[1] Its chair-like conformation provides a rigid, three-dimensional framework for orienting substituents, while its two nitrogen atoms offer versatile handles for chemical modification and potential points of interaction with biological targets. One nitrogen can be functionalized, while the other remains available for tuning basicity and solubility.

-

The Boc Protecting Group : The tert-butoxycarbonyl (Boc) group is one of the most common nitrogen protecting groups in organic synthesis. Its steric bulk prevents unwanted side reactions at the N1 position of the piperazine ring. Crucially, it is stable to a wide range of reaction conditions but can be removed cleanly under acidic conditions (e.g., with trifluoroacetic acid), allowing for subsequent synthetic elaboration at that position.

-

The Trifluoroethyl Moiety : The introduction of fluorine into drug candidates is a widely used strategy to modulate physicochemical and pharmacological properties. The highly electronegative fluorine atoms in the trifluoroethyl group can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity. Specifically, the -CF3 group is a strong electron-withdrawing group, which markedly reduces the basicity of the adjacent piperazine nitrogen (N4). This modulation of pKa is critical for controlling a drug's ionization state at physiological pH, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

This guide serves to characterize the fundamental physicochemical properties that arise from this unique combination of structural features.

Core Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is the foundation of rational drug design. While some experimental data for the title compound is not publicly available, we can compile its known identifiers and calculated properties, which provide a strong basis for experimental characterization.

Table 1: Summary of Physicochemical Properties

| Property | Value / Description | Source / Method |

| IUPAC Name | This compound | Nomenclature |

| CAS Number | 1240582-25-5 | Chemical Registry |

| Molecular Formula | C₁₁H₁₉F₃N₂O₂ | --- |

| Molecular Weight | 284.28 g/mol | Calculated |

| Physical State | Solid or high-boiling liquid | Inferred from storage conditions |

| Melting Point | Not publicly available. Requires experimental determination. | --- |

| Solubility | Expected to be soluble in organic solvents (e.g., DCM, EtOAc, MeOH). Limited solubility in water. | Chemical Analogy |

| Calculated LogP | 2.1 - 2.5 | Prediction Software (e.g., ChemDraw, MarvinSketch) |

| Predicted pKa | 5.5 - 6.5 (for the N4 protonated amine) | Prediction Software (e.g., MarvinSketch, ACD/Labs) |

| Storage | Store at 2-8°C for long-term stability. | Supplier Data |

Lipophilicity (LogP)

The partition coefficient (LogP) is a measure of a compound's differential solubility between an organic phase (typically octanol) and an aqueous phase. It is a critical predictor of a drug's ability to cross biological membranes. The calculated LogP for this compound is in the range of 2.1-2.5, suggesting a moderate degree of lipophilicity suitable for oral absorption and cell permeability. The trifluoroethyl group increases lipophilicity compared to a simple ethyl group, while the polar piperazine core and carboxyl group provide a degree of hydrophilicity.

Acidity/Basicity (pKa)

The pKa value dictates the ionization state of a molecule at a given pH. The most basic site on the title compound is the N4 nitrogen. The presence of the strongly electron-withdrawing trifluoroethyl group is expected to significantly lower its pKa compared to unsubstituted N-alkyl piperazines (which typically have pKa values around 9-10). The predicted pKa of 5.5-6.5 means that at physiological pH (~7.4), a substantial portion of the molecule will exist in its neutral, unprotonated form, which is generally more membrane-permeable.

Spectroscopic Profile (Anticipated)

-

¹H NMR : The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet at ~1.4-1.5 ppm, 9H), the piperazine ring protons (complex multiplets between ~2.5-3.6 ppm, 8H), and the methylene protons of the trifluoroethyl group (a quartet at ~2.8-3.0 ppm, 2H, coupled to the fluorine atoms).

-

¹³C NMR : The carbon spectrum should display signals for the tert-butyl methyls (~28 ppm) and quaternary carbon (~80 ppm), the piperazine carbons (~45-55 ppm), the carbonyl carbon of the Boc group (~155 ppm), and the carbons of the trifluoroethyl group, with the CF₃ carbon appearing as a quartet due to C-F coupling.

-

Mass Spectrometry (MS) : Electrospray ionization (ESI) in positive mode should readily show the protonated molecule [M+H]⁺ at an m/z of approximately 285.15.

Experimental Protocols for Characterization

To ensure the quality and reliability of a synthetic building block, rigorous experimental characterization is essential. The following protocols describe self-validating systems for determining key physicochemical properties.

Sources

Spectroscopic Blueprint of a Fluorinated Piperazine: A Technical Guide to tert-Butyl 4-(2,2,2-trifluoroethyl)piperazine-1-carboxylate

Abstract

This technical guide provides a comprehensive analysis of the spectral data for tert-butyl 4-(2,2,2-trifluoroethyl)piperazine-1-carboxylate, a fluorinated piperazine derivative of significant interest in medicinal chemistry and drug development. In the absence of direct experimental spectra for the title compound, this guide employs a predictive and comparative approach. We present predicted ¹H NMR, ¹³C NMR, and mass spectrometry data, meticulously interpreted through the lens of established spectroscopic principles and validated against the experimental data of a closely related, non-fluorinated analog, tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. This dual-pronged analysis offers deep insights into the structural nuances and characteristic spectral signatures imparted by the trifluoroethyl moiety. This document is intended for researchers, scientists, and drug development professionals, providing a robust framework for the characterization of this and similar fluorinated molecules.

Introduction: The Significance of Fluorination in Piperazine Scaffolds

The piperazine ring is a ubiquitous scaffold in pharmaceuticals, prized for its favorable physicochemical properties and its ability to engage in a multitude of biological interactions. The introduction of fluorine atoms into organic molecules, a strategy known as fluorination, has become a cornerstone of modern drug design. The unique properties of fluorine, including its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.

The title compound, this compound, marries the versatile piperazine core with a trifluoroethyl group. This modification is anticipated to significantly alter the electronic and steric properties of the parent molecule, making a thorough structural characterization essential. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools for this purpose. This guide provides a detailed roadmap to understanding the spectral features of this important molecule.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectral analysis, the atoms of this compound are numbered as illustrated in the diagram below.

Caption: Molecular structure of this compound with atom numbering.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum provides a detailed map of the proton environments within a molecule. The predicted ¹H NMR data for the title compound is presented below, followed by a comparative analysis with its non-fluorinated analog.

Table 1: Predicted ¹H NMR Spectral Data for this compound *

| Atom Number | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H on C2, C6 | ~3.45 | t | 4H |

| H on C3, C5 | ~2.60 | t | 4H |

| H on C14 | ~2.90 | q | 2H |

| H on C11-C13 | ~1.47 | s | 9H |

Note: Predicted values are generated using standard NMR prediction algorithms and may vary slightly from experimental values.

Interpretation of the Predicted ¹H NMR Spectrum

-

Boc Protecting Group (C11-C13): The nine equivalent protons of the tert-butyl group are expected to appear as a sharp singlet at approximately 1.47 ppm. This is a characteristic signal for the Boc protecting group and is consistent with the experimental data of the analog (1.45 ppm and 1.46 ppm)[1][2].

-

Piperazine Ring Protons (C2, C3, C5, C6): The piperazine ring protons are expected to appear as two distinct multiplets. The four protons on the carbons adjacent to the Boc-protected nitrogen (C2 and C6) are predicted to be deshielded and appear as a triplet around 3.45 ppm. The four protons on the carbons adjacent to the trifluoroethyl-substituted nitrogen (C3 and C5) are predicted to be slightly more shielded, appearing as a triplet around 2.60 ppm. This differentiation is due to the different electronic environments of the two nitrogen atoms.

-

Trifluoroethyl Protons (C14): The two protons on the carbon adjacent to the trifluoroethyl group (C14) are expected to appear as a quartet around 2.90 ppm. The quartet splitting pattern is a result of coupling to the three neighboring fluorine atoms on C15. The downfield shift compared to a standard ethyl group is due to the strong electron-withdrawing effect of the three fluorine atoms.

Comparative Analysis with Non-Fluorinated Analog

The experimental ¹H NMR data for tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate shows two triplets for the piperazine ring protons at 2.52 ppm and 3.47 ppm, and a singlet for the methylene protons of the acetate group at 3.12 ppm[1][2].

The key difference in the predicted spectrum of the title compound is the appearance of a quartet for the protons on C14, a direct consequence of the coupling with the trifluoromethyl group. Furthermore, the chemical shift of these protons is expected to be further downfield compared to the methylene protons of the acetate group in the analog, reflecting the stronger deshielding effect of the CF₃ group.

¹³C NMR Spectroscopy: The Carbon Backbone

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. The predicted ¹³C NMR data for the title compound is presented below.

Table 2: Predicted ¹³C NMR Spectral Data for this compound *

| Atom Number | Predicted Chemical Shift (ppm) | Multiplicity (due to C-F coupling) |

| C15 | ~125 | q |

| C7 | ~155 | s |

| C10 | ~80 | s |

| C14 | ~55 | q |

| C3, C5 | ~52 | s |

| C2, C6 | ~44 | s |

| C11, C12, C13 | ~28 | s |

Note: Predicted values are generated using standard NMR prediction algorithms and may vary slightly from experimental values.

Interpretation of the Predicted ¹³C NMR Spectrum

-

Trifluoromethyl Carbon (C15): The carbon of the trifluoromethyl group is expected to appear as a quartet around 125 ppm due to one-bond coupling with the three fluorine atoms.

-

Carbonyl Carbon (C7): The carbonyl carbon of the Boc group is predicted to be the most downfield signal (excluding the CF₃ carbon) at approximately 155 ppm.

-

Quaternary Carbon of Boc Group (C10): The quaternary carbon of the tert-butyl group is expected to resonate around 80 ppm.

-

Methylene Carbon of Trifluoroethyl Group (C14): This carbon, directly attached to the CF₃ group, will also exhibit a quartet splitting pattern due to two-bond C-F coupling and is predicted to appear around 55 ppm.

-

Piperazine Ring Carbons (C2, C3, C5, C6): The carbons of the piperazine ring are expected to appear in the range of 44-52 ppm. The carbons adjacent to the trifluoroethyl-substituted nitrogen (C3 and C5) are predicted to be slightly more downfield than those adjacent to the Boc-protected nitrogen (C2 and C6).

-

Methyl Carbons of Boc Group (C11, C12, C13): The three equivalent methyl carbons of the tert-butyl group will give a single signal at approximately 28 ppm.

Comparative Analysis with Non-Fluorinated Analog

The experimental ¹³C NMR data for the non-fluorinated analog shows the piperazine carbons at 52.8 ppm and the methylene carbon of the acetate group at 60.1 ppm[1][2]. The predicted chemical shift for the piperazine carbons in the title compound is in a similar range. However, the presence of the CF₃ group introduces the characteristic quartet signals for C14 and C15, which are absent in the spectrum of the analog.

Mass Spectrometry: Fragmentation and Molecular Weight Determination

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis.

Predicted Mass Spectrum:

-

Molecular Ion (M+H)⁺: m/z = 269.15

-

Key Fragments: m/z = 213.1, 186.1, 114.1, 57.1

Proposed Fragmentation Pathway

The fragmentation of N-Boc protected piperazines is well-documented. The primary fragmentation pathways for this compound under electrospray ionization (ESI) conditions are proposed below.

Caption: Proposed ESI-MS fragmentation pathway for this compound.

-

Loss of Isobutylene (C₄H₈): A common fragmentation pathway for Boc-protected amines is the loss of isobutylene from the tert-butyl group, leading to the formation of a carbamic acid intermediate, which would be observed at m/z 213.1.

-

Decarboxylation: The subsequent loss of carbon dioxide from the carbamic acid intermediate would result in a fragment at m/z 186.1.

-

Cleavage of the Boc group: Direct cleavage of the entire Boc group (C₅H₉O₂) from the protonated molecular ion is also a likely fragmentation pathway, resulting in a fragment corresponding to the protonated trifluoroethyl-piperazine at m/z 114.1.

-

tert-Butyl Cation: The formation of the stable tert-butyl cation at m/z 57.1 is a hallmark of molecules containing a Boc protecting group.

Experimental Protocols: A Practical Guide

This section outlines a robust, field-proven methodology for the synthesis and spectral characterization of this compound.

Synthesis Workflow

Caption: Synthetic workflow for the preparation of the title compound.

Step-by-Step Synthesis Protocol

-

Reaction Setup: To a solution of tert-butyl piperazine-1-carboxylate (1.0 eq.) in a suitable aprotic solvent (e.g., dichloromethane or acetonitrile) under an inert atmosphere (e.g., nitrogen or argon), add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (1.5 eq.).

-

Addition of Alkylating Agent: Cool the reaction mixture to 0 °C and add 2,2,2-trifluoroethyl trifluoromethanesulfonate (1.2 eq.) dropwise. The use of the triflate leaving group is crucial for achieving efficient alkylation with the electron-deficient trifluoroethyl group[3].

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Spectral Data Acquisition Protocol

-

NMR Spectroscopy:

-

Dissolve a sample of the purified product (5-10 mg) in deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Use tetramethylsilane (TMS) as an internal standard (0 ppm).

-

-

Mass Spectrometry:

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Analyze the sample by electrospray ionization mass spectrometry (ESI-MS) in positive ion mode.

-

Conclusion: A Predictive and Comparative Approach to Spectral Analysis

This technical guide has provided a comprehensive overview of the predicted spectral data for this compound. By leveraging predictive tools and drawing strong comparisons to a well-characterized non-fluorinated analog, we have established a robust framework for the interpretation of its ¹H NMR, ¹³C NMR, and mass spectra. The insights provided herein are critical for the unambiguous characterization of this and other novel fluorinated piperazine derivatives, thereby facilitating their advancement in drug discovery and development pipelines.

References

-

Mamat, C.; Köckerling, M. Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Molbank2012 , 2012(4), M783. [Link]

-

Mamat, C.; Köckerling, M. Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. ResearchGate. [Link]

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of tert-butyl 4-(2,2,2-trifluoroethyl)piperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and development, a precise understanding of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique, providing unparalleled insight into the connectivity and chemical environment of atoms within a molecule. This guide offers a detailed exploration of the ¹H and ¹³C NMR spectra of tert-butyl 4-(2,2,2-trifluoroethyl)piperazine-1-carboxylate, a compound of interest in medicinal chemistry due to the prevalence of the piperazine motif in pharmacologically active agents[1]. The incorporation of a trifluoroethyl group introduces unique spectral features that are crucial for chemists to understand for unambiguous structural confirmation and purity assessment. This document will serve as a detailed reference, elucidating the theoretical underpinnings of the spectral data and providing practical guidance for its interpretation.

The piperazine ring is a common scaffold in drug design, valued for its ability to improve physicochemical properties such as solubility and to serve as a versatile linker[1]. The addition of a tert-butoxycarbonyl (Boc) protecting group and a trifluoroethyl substituent modulates the electronic and conformational properties of the piperazine core, which in turn are reflected in the NMR spectra. Understanding these nuances is essential for researchers working with similar fluorinated compounds.

Molecular Structure and NMR-Active Nuclei

The structure of this compound contains several distinct proton and carbon environments that give rise to a characteristic NMR fingerprint. The key structural fragments to consider are the tert-butyl group, the piperazine ring, and the 2,2,2-trifluoroethyl group. Each of these moieties will be discussed in detail in the subsequent sections.

Figure 1: Molecular structure of this compound with key groups labeled.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of the title compound is predicted to exhibit four distinct signals corresponding to the protons of the tert-butyl group, the two sets of non-equivalent methylene protons on the piperazine ring, and the methylene protons of the trifluoroethyl group.

tert-Butyl Protons (-C(CH₃)₃)

The nine protons of the tert-butyl group are chemically equivalent due to rapid rotation around the carbon-carbon single bonds. This will result in a sharp singlet in the upfield region of the spectrum, typically around 1.4-1.5 ppm [2]. The integration of this peak will correspond to nine protons.

Piperazine Ring Protons (-CH₂CH₂-)

The piperazine ring exists in a dynamic equilibrium of chair conformations[3][4]. Due to the different substituents on the two nitrogen atoms, the four methylene groups are not equivalent. The protons on the carbons adjacent to the Boc-protected nitrogen (C2 and C6) will have a different chemical shift from the protons on the carbons adjacent to the trifluoroethyl-substituted nitrogen (C3 and C5).

-

Protons on C2 and C6: These protons are adjacent to the electron-withdrawing carbamate group. They are expected to resonate as a broad multiplet around 3.4-3.6 ppm .

-

Protons on C3 and C5: These protons are adjacent to the nitrogen bearing the trifluoroethyl group. They will likely appear as another broad multiplet, slightly downfield from the other piperazine protons, around 2.6-2.8 ppm .

The broadness of these signals can be attributed to the conformational exchange of the piperazine ring and restricted rotation around the amide bond of the Boc group at room temperature[4].

Trifluoroethyl Protons (-CH₂CF₃)

The methylene protons of the trifluoroethyl group are adjacent to the highly electronegative CF₃ group. This proximity causes a significant downfield shift. Furthermore, these protons will be split into a quartet by the three neighboring fluorine atoms (a phenomenon known as ¹H-¹⁹F coupling). The expected chemical shift for this quartet is in the range of 3.0-3.3 ppm , with a typical ³J(H,F) coupling constant of approximately 9-12 Hz [5][6].

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| tert-butyl (-C(CH₃)₃) | 1.4 - 1.5 | Singlet (s) | - | 9H |

| Piperazine (-CH₂N(TFE)-) | 2.6 - 2.8 | Multiplet (m) | - | 4H |

| Trifluoroethyl (-CH₂CF₃) | 3.0 - 3.3 | Quartet (q) | ³J(H,F) ≈ 9-12 | 2H |

| Piperazine (-CH₂N(Boc)-) | 3.4 - 3.6 | Multiplet (m) | - | 4H |

Table 1: Predicted ¹H NMR Spectral Data for this compound.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The presence of the trifluoromethyl group will also lead to observable C-F coupling.

tert-Butyl Group Carbons

-

Quaternary Carbon (-C(CH₃)₃): This carbon will appear as a singlet around 79-81 ppm [7].

-

Methyl Carbons (-C(CH₃)₃): The three equivalent methyl carbons will give rise to a single, intense peak in the upfield region, typically around 28-29 ppm [7].

Piperazine Ring Carbons

Similar to the proton spectrum, the carbon atoms of the piperazine ring will be non-equivalent.

-

Carbons C2 and C6: These carbons, adjacent to the Boc-protected nitrogen, are expected to resonate around 43-45 ppm .

-

Carbons C3 and C5: These carbons, adjacent to the nitrogen with the trifluoroethyl group, will likely be found slightly downfield around 52-54 ppm .

Carbamate Carbonyl Carbon (C=O)

The carbonyl carbon of the Boc group will be observed as a singlet in the downfield region of the spectrum, typically around 154-156 ppm .

Trifluoroethyl Group Carbons

-

Methylene Carbon (-CH₂CF₃): This carbon is directly attached to the trifluoromethyl group and will therefore be split into a quartet due to one-bond ¹³C-¹⁹F coupling (¹J(C,F)). The chemical shift is expected to be around 55-58 ppm , with a large coupling constant of approximately 30-40 Hz .

-

Trifluoromethyl Carbon (-CF₃): This carbon will also be a quartet due to the one-bond C-F coupling, but with a much larger coupling constant (¹J(C,F) ≈ 270-280 Hz). It will be found in the region of 123-126 ppm [8].

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) |

| Methyl Carbons (-C(CH₃)₃) | 28 - 29 | Singlet | - |

| Piperazine (-CH₂N(Boc)-) | 43 - 45 | Singlet | - |

| Piperazine (-CH₂N(TFE)-) | 52 - 54 | Singlet | - |

| Methylene (-CH₂CF₃) | 55 - 58 | Quartet (q) | ¹J(C,F) ≈ 30-40 |

| Quaternary Carbon (-C(CH₃)₃) | 79 - 81 | Singlet | - |

| Trifluoromethyl Carbon (-CF₃) | 123 - 126 | Quartet (q) | ¹J(C,F) ≈ 270-280 |

| Carbonyl Carbon (C=O) | 154 - 156 | Singlet | - |

Table 2: Predicted ¹³C NMR Spectral Data for this compound.

Experimental Protocol for NMR Data Acquisition

A standardized and well-documented experimental procedure is crucial for obtaining high-quality, reproducible NMR data.

Figure 2: A generalized workflow for NMR sample preparation, data acquisition, and processing.

1. Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean, dry vial. The choice of solvent can influence chemical shifts[9].

-

If quantitative analysis is required, add a known amount of an internal standard, such as tetramethylsilane (TMS). For routine characterization, the residual solvent peak can be used for referencing[9].

-

Transfer the solution to a 5 mm NMR tube.

2. Instrument Setup and Data Acquisition:

-

The NMR spectra should be recorded on a spectrometer with a proton frequency of at least 300 MHz for adequate signal dispersion[9].

-

Insert the sample into the spectrometer and lock the field frequency to the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

For ¹H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

For ¹³C NMR: Acquire a proton-decoupled spectrum to simplify the spectrum to singlets for each carbon (except for those coupled to fluorine). A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

3. Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale. For ¹H NMR in CDCl₃, the residual CHCl₃ peak is at 7.26 ppm. For ¹³C NMR, the CDCl₃ triplet is centered at 77.16 ppm[7].

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons for each signal.

-

Peak pick both spectra to determine the precise chemical shifts.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are highly informative, providing a clear structural fingerprint of the molecule. The characteristic signals of the tert-butyl, piperazine, and trifluoroethyl moieties, along with the observable H-F and C-F couplings, allow for unambiguous assignment of the structure. The predicted chemical shifts and coupling constants in this guide serve as a valuable reference for researchers synthesizing or working with this compound and related fluorinated piperazine derivatives. Adherence to the outlined experimental protocol will ensure the acquisition of high-quality data, which is fundamental to rigorous scientific investigation in the field of drug development.

References

-

NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. (2018-12-06). Available from: [Link]

-

Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry. (2016-11-21). Available from: [Link]

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. The Journal of Organic Chemistry. (2010-04-16). Available from: [Link]

-

tert-Butyl piperazine-1-carboxylate. PubChem. Available from: [Link]

-

DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. Available from: [Link]

-

tert-Butyl 4-(2-diazoacetyl)piperazine-1-carboxylate. ResearchGate. Available from: [Link]

-

A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Biomolecular NMR. (2007-08-14). Available from: [Link]

-

FLUORINE COUPLING CONSTANTS. Progress in Nuclear Magnetic Resonance Spectroscopy. Available from: [Link]

-

t-Butyl group towers over other 1H resonances. ACD/Labs. Available from: [Link]

-

Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. ResearchGate. Available from: [Link]

-

tert-Butyl 4-(2-diazoacetyl)piperazine-1-carboxylate. ResearchGate. Available from: [Link]

-

Non degenerate chemical shifts of 13C of tert-butyl in solid state CP-MAS NMR?. ResearchGate. Available from: [Link]

-

13 C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13 C– 19 F coupling constants. Journal of the Chemical Society, Perkin Transactions 2. (1976). Available from: [Link]

-

1 H NMR spectra of compound 3a measured in five different solvents. ResearchGate. Available from: [Link]

-

19F NMR Studies on Positional Variations of Trifluoromethyl Groups in CF3-substituted Aromatic Group 15 Trivalent Chlorides. ResearchGate. Available from: [Link]

-

SUPPLEMENTARY INFORMATION. Nature. Available from: [Link]

-

13C NMR Chemical Shift. Oregon State University. Available from: [Link]

-

19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Dove Medical Press. (2016-08-11). Available from: [Link]

-

Synthesis and characterization of piperazine-substituted dihydrofuran derivatives viaMn(OAc) 3 mediated radical cyclizations. National Institutes of Health. (2015-08-01). Available from: [Link]

-

1H NMR: Intermediate Level, Spectrum 19. University of Wisconsin-Madison. Available from: [Link]

-

Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate. SciELO México. (2022). Available from: [Link]

-

Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. Available from: [Link]

-

5.3 Spin-Spin Splitting: J-Coupling. Organic Chemistry Data. Available from: [Link]

-

Fluorine-19 nuclear magnetic resonance spectrum of trifluoromethyl(pentafluoroethyl)sulfur difluoride. Inorganic Chemistry. (1968-04-01). Available from: [Link]

Sources

- 1. revroum.lew.ro [revroum.lew.ro]

- 2. acdlabs.com [acdlabs.com]

- 3. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]

- 4. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. eclass.uoa.gr [eclass.uoa.gr]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. ursula.chem.yale.edu [ursula.chem.yale.edu]

- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

An In-depth Technical Guide to the Mass Spectrometry of Tert-butyl 4-(2,2,2-trifluoroethyl)piperazine-1-carboxylate

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of tert-butyl 4-(2,2,2-trifluoroethyl)piperazine-1-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document delves into the core principles of its ionization and fragmentation, offering field-proven insights into experimental design and data interpretation. We will explore the characteristic fragmentation patterns derived from its unique trifluoroethyl, piperazine, and tert-butoxycarbonyl (Boc) moieties, providing a predictive framework for its identification and characterization. This guide emphasizes a causal understanding of fragmentation mechanisms, ensuring a self-validating approach to mass spectrometric analysis.

Introduction: The Significance of Mass Spectrometry in Pharmaceutical Analysis

This compound is a key building block in modern medicinal chemistry. The incorporation of a trifluoroethyl group can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity, while the piperazine scaffold is a common pharmacophore in numerous approved drugs. The tert-butoxycarbonyl (Boc) protecting group is frequently employed during synthesis. Accurate mass spectrometric analysis is therefore indispensable for reaction monitoring, purity assessment, and metabolite identification in the development of novel therapeutics incorporating this scaffold.

This guide will provide a detailed examination of the mass spectrometric characteristics of this compound, focusing on electrospray ionization (ESI) in positive ion mode, a widely utilized technique for such molecules.

Molecular Characteristics and Expected Ionization

Before delving into fragmentation, it is crucial to establish the fundamental properties of the target molecule.

Molecular Formula: C₁₁H₁₉F₃N₂O₂

Molecular Weight (Monoisotopic Mass): 268.1402 g/mol

Under typical ESI conditions, the basic nitrogen atoms of the piperazine ring are readily protonated. Therefore, the most abundant ion observed in the full scan mass spectrum is expected to be the protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of approximately 269.1475.

Optimizing the Experimental Workflow: A Rationale-Driven Approach

The successful analysis of this compound by mass spectrometry hinges on a well-designed experimental protocol. The following workflow is recommended, with each step justified to ensure data integrity and reproducibility.

Figure 1: Recommended LC-MS workflow for the analysis of the target compound.

Detailed Experimental Protocol

Sample Preparation:

-

Solvent Selection: Dissolve the compound in a high-purity solvent such as methanol or acetonitrile. These solvents are compatible with reversed-phase chromatography and electrospray ionization.

-

Concentration: Prepare a stock solution at a concentration of 1 mg/mL. For analysis, dilute this stock to a working concentration of 1-10 µg/mL to avoid detector saturation and ion suppression.

Liquid Chromatography (LC) Conditions:

-

Column: A C18 reversed-phase column is a suitable choice for retaining this moderately polar compound.

-

Mobile Phase A: 0.1% formic acid in water. The formic acid aids in the protonation of the analyte, enhancing the ESI signal.

-

Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.

-

Gradient: A typical gradient would start at a low percentage of Mobile Phase B, ramping up to elute the compound. This ensures good peak shape and separation from potential impurities.

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in the positive ion mode is preferred due to the presence of basic nitrogen atoms in the piperazine ring.

-

Full Scan (MS1): Acquire data in a mass range that includes the expected m/z of the protonated molecule (e.g., m/z 100-500).

-

Tandem MS (MS/MS): Isolate the [M+H]⁺ ion (m/z 269.15) and subject it to collision-induced dissociation (CID) to generate fragment ions. The collision energy should be optimized to produce a rich fragmentation spectrum.

Decoding the Fragmentation Pattern: A Mechanistic Perspective

The tandem mass spectrum of protonated this compound is predicted to be rich in information due to the presence of three distinct functional moieties that can direct fragmentation. The following sections detail the expected fragmentation pathways.

The Labile Boc Protecting Group: A Primary Fragmentation Driver

The tert-butoxycarbonyl (Boc) group is notoriously labile under acidic conditions and in the gas phase. Its fragmentation is a primary and highly characteristic pathway.

Figure 2: Fragmentation pathways originating from the Boc group.

-

Loss of Isobutylene (C₄H₈): A major fragmentation route involves the elimination of isobutylene (56 Da) to form a carbamic acid intermediate, which readily decarboxylates. However, the resulting protonated piperazine carbamic acid is often observed.

-

Loss of the Entire Boc Group (C₅H₉O₂): The complete loss of the Boc group as a radical (100 Da) is another significant pathway, leading to the deprotected piperazine derivative.

-

Loss of tert-butanol (C₄H₁₀O): Elimination of tert-butanol (74 Da) can also occur, though it is generally a less favored pathway compared to the loss of isobutylene.

Piperazine Ring Fission: Characteristic Cleavages

The protonated piperazine ring is susceptible to ring-opening and subsequent fragmentation, a common characteristic of cyclic amines.

Figure 3: Fragmentation pathways involving the piperazine ring.

-

Alpha-Cleavage: Cleavage of the C-C bond adjacent to a nitrogen atom (alpha-cleavage) is a common fragmentation pathway for amines. In this case, it can lead to the formation of various fragment ions depending on which bond is cleaved and where the charge is retained.

-

Ring Opening: The piperazine ring can undergo protonation-induced ring opening, followed by fragmentation to yield smaller charged species.

The Influence of the Trifluoroethyl Group

The highly electronegative fluorine atoms of the trifluoroethyl group significantly influence the fragmentation pattern.

-

Loss of HF: A common neutral loss from fluorinated compounds is the elimination of hydrogen fluoride (HF), with a mass of 20 Da.

-

Cleavage of the C-C bond adjacent to the CF₃ group: The bond between the CF₃ group and the adjacent CH₂ group can cleave, although this is generally less favorable than fragmentation of the more labile Boc group and piperazine ring.

Predicted Mass Spectrum and Fragment Ion Table

Based on the mechanistic insights discussed, a table of predicted major fragment ions for this compound is presented below.

| m/z (calculated) | Proposed Structure / Neutral Loss | Originating Moiety |

| 269.15 | [M+H]⁺ | Parent Molecule |

| 213.08 | [M+H - C₄H₈]⁺ (Loss of isobutylene) | Boc Group |

| 198.11 | [C₇H₁₃F₃N₂]⁺ (α-cleavage) | Piperazine Ring |

| 169.09 | [M+H - C₅H₈O₂]⁺ (Loss of Boc group) | Boc Group |

| 114.09 | [C₅H₁₁N₂]⁺ (Piperazine ring fragment) | Piperazine Ring |

| 57.07 | [C₄H₉]⁺ (tert-butyl cation) | Boc Group |

Conclusion: A Framework for Confident Analysis

This technical guide has provided a detailed, mechanistically driven framework for understanding the mass spectrometry of this compound. By understanding the characteristic fragmentation patterns of the Boc, piperazine, and trifluoroethyl moieties, researchers can confidently identify this compound, characterize its purity, and track its fate in complex biological matrices. The provided experimental protocol serves as a robust starting point for developing validated analytical methods. The principles outlined herein are broadly applicable to the analysis of other complex fluorinated and Boc-protected piperazine derivatives, empowering scientists in the pursuit of novel therapeutics.

References

- Fragmentation of Cyclic Amines. The fragmentation of piperazine and its derivatives follows general rules for cyclic amines. For foundational knowledge, refer to standard mass spectrometry textbooks such as: McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.

- Mass Spectrometry of Fluorinated Compounds. The behavior of fluorinated compounds in mass spectrometry is a specialized topic. For an overview, see: Schlosser, M. (Ed.). (2005). Organometallics in Synthesis: A Manual. John Wiley & Sons.

Infrared (IR) spectrum of "Tert-butyl 4-(2,2,2-trifluoroethyl)piperazine-1-carboxylate"

An In-depth Technical Guide to the Infrared (IR) Spectrum of Tert-butyl 4-(2,2,2-trifluoroethyl)piperazine-1-carboxylate

Abstract

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of this compound, a key intermediate in pharmaceutical synthesis. Infrared spectroscopy is a powerful, non-destructive analytical technique that provides critical information about a molecule's functional groups and structure.[1][2] This document serves as a resource for researchers, scientists, and drug development professionals, offering a detailed theoretical prediction of the IR spectrum, a robust experimental protocol for data acquisition using Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy, and guidance on spectral interpretation. By deconstructing the molecule into its primary functional components—the tert-butyl carbamate (Boc) group, the piperazine ring, and the trifluoroethyl moiety—we can assign characteristic vibrational modes to specific absorption bands, ensuring accurate structural verification and quality control.

Introduction: The Role of IR Spectroscopy in Pharmaceutical Analysis

In the landscape of drug development and manufacturing, the unambiguous confirmation of molecular structure is paramount. Infrared (IR) spectroscopy serves as a cornerstone analytical technique for this purpose. When a molecule is exposed to infrared radiation, its bonds vibrate at specific, quantized frequencies.[3] By measuring the absorption of this radiation, we can generate a unique spectral fingerprint that reveals the presence of specific functional groups.[2]

This compound is a complex molecule featuring several distinct functional groups. Its structural integrity is crucial for its intended use in subsequent synthetic steps. This guide provides an in-depth examination of its IR spectrum, bridging theoretical principles with practical application to empower scientists in its characterization.

Molecular Structure and Vibrational Mode Analysis

To accurately predict and interpret the IR spectrum, we must first analyze the molecule's constituent parts. Each part will contribute a unique set of absorption bands based on the types of bonds and atoms present.

Caption: Molecular structure with key functional group analysis.

The Tert-butyl Carbamate (Boc) Group

The Boc protecting group is a prominent feature and gives rise to several characteristic peaks.[4]

-

C=O Stretching: The carbonyl (C=O) bond in the carbamate will produce a very strong and sharp absorption band. Typically found in the 1700-1680 cm⁻¹ range, this peak is often the most intense in the spectrum and is a primary indicator of the Boc group.[5]

-

C-O Stretching: The C-O single bonds within the carbamate and tert-butyl group will exhibit stretching vibrations, typically appearing in the 1300-1150 cm⁻¹ region.

-

C-N Stretching: The carbamate C-N bond stretch is expected in the 1350-1250 cm⁻¹ range.

-

Tert-butyl Group Vibrations: The C(CH₃)₃ moiety will show characteristic symmetric and asymmetric C-H bending modes around 1390 cm⁻¹ and 1365 cm⁻¹ (often a distinctive doublet).

The Piperazine Ring

The saturated heterocyclic piperazine ring contributes primarily to C-H and C-N vibrations.

-

C-H Stretching: The methylene (-CH₂-) groups in the ring will display symmetric and asymmetric stretching vibrations just below 3000 cm⁻¹, typically in the 2950-2850 cm⁻¹ region.[6]

-

CH₂ Bending (Scissoring): A characteristic absorption for the CH₂ scissoring vibration is expected around 1465-1450 cm⁻¹.[7]

-

C-N Stretching: The stretching vibrations of the C-N bonds within the tertiary amine environment of the piperazine ring will appear in the 1250-1020 cm⁻¹ region. These may overlap with other absorptions.

The 2,2,2-Trifluoroethyl Group

The trifluoroethyl group is defined by the highly polar C-F bonds, which lead to some of the most intense absorptions in the spectrum.

-

C-F Stretching: The C-F bonds are strong absorbers of IR radiation due to the large change in dipole moment during vibration. This results in very strong, and often broad, absorption bands in the 1300-1000 cm⁻¹ region.[8] The presence of multiple fluorine atoms often leads to several intense peaks in this "fingerprint" region.

-

C-H Stretching: The -CH₂- group adjacent to the CF₃ group will have its C-H stretching vibrations in the 2980-2900 cm⁻¹ range.

Predicted Infrared Spectrum: A Summary

The combination of these functional groups will generate a complex but interpretable spectrum. The most diagnostic peaks are expected to be the intense C=O stretch from the Boc group and the very strong C-F stretches from the trifluoroethyl group.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Tert-butyl Carbamate | C=O Stretch | 1700 - 1680 | Strong, Sharp |

| C-H Bends (tert-butyl) | ~1390 and ~1365 | Medium (often doublet) | |

| C-O Stretch | 1300 - 1150 | Medium to Strong | |

| Piperazine Ring | C-H Stretches | 2950 - 2850 | Medium to Strong |

| CH₂ Bend (Scissoring) | 1465 - 1450 | Medium | |

| C-N Stretch | 1250 - 1020 | Medium | |

| Trifluoroethyl Group | C-F Stretches | 1300 - 1000 | Very Strong, Broad |

| C-H Stretches | 2980 - 2900 | Medium |

Experimental Protocol: ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a modern sampling technique in FTIR spectroscopy that allows for the direct analysis of solid or liquid samples with minimal preparation.[9][10] It operates by measuring the absorption of an infrared evanescent wave that penetrates a small distance into the sample in contact with a high-refractive-index crystal.[1]

Causality Behind Experimental Choices

-

Technique Selection (ATR-FTIR): Chosen for its speed, ease of use, and non-destructive nature. It eliminates the need for preparing KBr pellets or Nujol mulls, which can be time-consuming and potentially introduce contaminants or sample degradation.[9][11]

-

Crystal Choice (Diamond): A diamond ATR crystal is selected for its exceptional durability, chemical inertness, and broad spectral range, making it suitable for a wide variety of organic compounds.

-

Background Scan: A background spectrum is collected before the sample is analyzed. This is a critical self-validating step to computationally subtract the spectral contributions of atmospheric water vapor and carbon dioxide, ensuring that the final spectrum is solely that of the analyte.

Step-by-Step Methodology

Caption: ATR-FTIR experimental workflow.

-

Instrument Preparation: Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium. Purge the sample compartment with dry air or nitrogen if available to minimize atmospheric interference.

-

ATR Crystal Cleaning: Thoroughly clean the surface of the diamond ATR crystal. Use a soft, lint-free wipe dampened with a volatile solvent such as isopropanol or ethanol. Dry the crystal completely.

-

Background Collection (Self-Validation): With the clean, empty ATR accessory in place, collect a background spectrum. This scan typically involves co-adding 16 to 32 scans for a good signal-to-noise ratio. This spectrum of the ambient environment will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount (typically 1-2 mg) of the solid this compound sample directly onto the center of the ATR crystal.

-

Pressure Application: Use the instrument's pressure clamp to apply firm, consistent pressure to the sample. This ensures intimate contact between the sample and the crystal surface, which is essential for a high-quality spectrum.

-

Sample Spectrum Collection: Collect the infrared spectrum of the sample using the same acquisition parameters (e.g., number of scans, resolution) as the background scan.

-

Data Processing and Cleaning: After data collection, clean the sample from the ATR crystal using the method described in step 2. The resulting spectrum should be displayed in terms of absorbance or transmittance versus wavenumber (cm⁻¹). Perform a baseline correction if necessary.

Trustworthiness and Self-Validation

The integrity of the obtained spectrum relies on a self-validating protocol:

-

Instrument Performance: Modern FTIR instruments conduct performance qualification tests to verify their operational status.

-

Background Correction: The mandatory collection of a background spectrum ensures that atmospheric absorptions (CO₂ around 2350 cm⁻¹ and H₂O in the 3700-3500 cm⁻¹ and 1800-1400 cm⁻¹ regions) are removed, preventing misinterpretation of the data.

-

Reproducibility: Repeating the measurement (steps 4-6) should yield a virtually identical spectrum, confirming the homogeneity of the sample and the reliability of the technique.

By adhering to this protocol, the resulting IR spectrum can be considered a trustworthy and accurate representation of the molecule's vibrational properties, suitable for structural confirmation, identity testing, and quality assurance in a drug development setting.

References

-

Krishnakumar, V., & John Xavier, R. (2004). Spectral investigation and normal coordinate analysis of piperazine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 60(10), 2371-2377. [Link]

-

DergiPark. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. [Link]

-

Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. [Link]

-

ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). [Link]

-

Bentley, F. F., & Wolf, E. F. (1959). IR Spectra and Vibrational Modes of the Hydrofluoroethers CF3OCH3, CF3OCF2H, and CF3OCF2CF2H and Corresponding Alkanes CF3CH3, C. The Open Physical Chemistry Journal. [Link]

-

ResearchGate. (n.d.). chemistry of the trifluoromethyl group: part v. infrared spectra of some phosphorus compounds containing cf3. [Link]

-

National Institute of Standards and Technology. (n.d.). tert-Butyl carbamate. NIST WebBook. [Link]

-

National Institutes of Health. (n.d.). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. [Link]

-

Reusch, W. (2013). Bond Vibrations, Infrared Spectroscopy, and the "Ball and Spring" Model. Master Organic Chemistry. [Link]

-

Rytwo, G., Zakai, R., & Wicklein, B. (2015). The Use of ATR-FTIR Spectroscopy for Quantification of Adsorbed Compounds. International Journal of Spectroscopy. [Link]

-

Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. [Link]

-

WikiEducator. (n.d.). Chapter-17 Infrared spectroscopy (Vibrational Modes). [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of piperazine, [Piperazine][SO3H]2[Cl]2, and.... [Link]

-

ResearchGate. (n.d.). Infrared and Raman spectra and quantum chemistry calculations for 2,2,2-trifluoroethyl trichloromethanesulfonate,CCl3SO2OCH2CF3. [Link]

-

Chemistry LibreTexts. (2020). 11.2: Infrared (IR) Spectroscopy. [Link]

-

Journal of Chemical Education. (n.d.). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. [Link]

-

SlidePlayer. (n.d.). Vibrational Spectroscopy (Infrared, IR-Spect.). [Link]

-

ResearchGate. (n.d.). Use of FTIR spectroscopy coupled with ATR for the determination of atmospheric compounds. [Link]

-

ACS Publications. (n.d.). Determination of piperazine rings in ethyleneamines, poly(ethyleneamine), and polyethylenimine by infrared spectrometry. [Link]

-

Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]

-

ScienceDirect. (n.d.). Surface chemistry of fluoroethanols II. A FTIR study of the reaction of 2,2,2-trifluoroethanol on Al2O3 surface. [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

Sources

- 1. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. wikieducator.org [wikieducator.org]

- 7. sci.tanta.edu.eg [sci.tanta.edu.eg]

- 8. scispace.com [scispace.com]

- 9. digital.csic.es [digital.csic.es]

- 10. mt.com [mt.com]

- 11. pubs.acs.org [pubs.acs.org]

The Intricate Dance of Structure and Conformation: A Technical Guide to Boc-Protected Trifluoroethyl Piperazine

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Conformational Landscape of a Privileged Scaffold

The piperazine ring is a cornerstone in medicinal chemistry, gracing the structures of numerous blockbuster drugs. Its prevalence stems from its ability to engage in crucial biological interactions, often acting as a versatile scaffold to present pharmacophoric elements in a defined spatial orientation. The conformational behavior of the piperazine ring is therefore of paramount importance, as subtle changes in its three-dimensional structure can profoundly impact biological activity. This technical guide delves into the intricate world of a specifically substituted piperazine derivative: tert-butyl 4-(2,2,2-trifluoroethyl)piperazine-1-carboxylate.

Herein, we, as senior application scientists, will dissect the interplay between the bulky tert-butoxycarbonyl (Boc) protecting group and the electron-withdrawing 2,2,2-trifluoroethyl substituent on the piperazine core. This guide will move beyond a simple recitation of facts, offering a deep dive into the causality behind experimental choices and providing a framework for the rational design of piperazine-containing molecules. We will explore the synthesis, characterization, and, most critically, the conformational landscape of this molecule, leveraging a combination of experimental and computational techniques to provide a holistic understanding.

I. Synthesis and Spectroscopic Characterization: Building and Verifying the Molecular Architecture

The synthesis of this compound is a multi-step process that begins with the selective protection of one of the piperazine nitrogens, followed by the introduction of the trifluoroethyl group.

A. Synthetic Strategy: A Tale of Two Nitrogens

The primary challenge in the synthesis of monosubstituted piperazines lies in the selective functionalization of one of the two chemically equivalent secondary amine groups. A common and effective strategy involves the use of a protecting group, with the Boc group being a popular choice due to its stability under a wide range of conditions and its facile removal under acidic conditions.

Generalized Synthetic Workflow:

Caption: Generalized synthetic workflow for the preparation of 1-Boc-4-(2,2,2-trifluoroethyl)piperazine.

B. Experimental Protocol: A Step-by-Step Guide

The following protocol is a generalized procedure based on established methods for the N-Boc protection and N-alkylation of piperazines.[1][2][3]

Step 1: Synthesis of tert-butyl piperazine-1-carboxylate (1-Boc-piperazine)

-

To a solution of piperazine (2.0 eq.) in a suitable solvent (e.g., dichloromethane or a biphasic system of water and dichloromethane) at 0 °C, add di-tert-butyl dicarbonate (Boc₂O, 1.0 eq.) portion-wise. The use of an excess of piperazine helps to minimize the formation of the di-Boc-protected byproduct.

-

Add a mild base, such as triethylamine or sodium bicarbonate, to neutralize the acid formed during the reaction.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, perform an aqueous workup to remove the excess piperazine and other water-soluble byproducts.

-

Extract the aqueous layer with an organic solvent, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford pure 1-Boc-piperazine.

Step 2: Synthesis of this compound

-

To a solution of 1-Boc-piperazine (1.0 eq.) in an aprotic solvent such as acetonitrile or dimethylformamide, add a base (e.g., potassium carbonate or triethylamine, 1.5-2.0 eq.).

-

Add the 2,2,2-trifluoroethylating agent, such as 2,2,2-trifluoroethyl trifluoromethanesulfonate or 2,2,2-trifluoroethyl iodide (1.1 eq.), dropwise at room temperature.

-

Heat the reaction mixture to 50-80 °C and stir for 12-24 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography to yield the final product.

C. Spectroscopic Verification: Confirming the Structure

A comprehensive spectroscopic analysis is essential to confirm the identity and purity of the synthesized molecule.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are crucial.

-

¹H NMR: The spectrum will show characteristic signals for the Boc group (a singlet around 1.4 ppm), the piperazine ring protons (typically broad multiplets in the range of 2.4-3.6 ppm), and the trifluoroethyl group (a quartet around 2.8-3.2 ppm due to coupling with the fluorine atoms).

-

¹³C NMR: The carbon spectrum will display signals for the Boc group (quaternary carbon around 80 ppm and methyl carbons around 28 ppm), the piperazine ring carbons (in the 40-55 ppm region), and the trifluoroethyl group (a quartet for the CH₂ group due to C-F coupling and a quartet for the CF₃ group).

-

¹⁹F NMR: This will show a triplet for the CF₃ group, confirming its presence and coupling to the adjacent CH₂ group.

Table 1: Representative NMR Spectroscopic Data for Boc-Protected Piperazine Derivatives

| Functional Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Boc (C(CH₃)₃) | ~1.4 (s, 9H) | ~80 (s), ~28 (s) |

| Piperazine (CH₂) | 2.4-3.6 (m, 8H) | 40-55 (m) |

| Trifluoroethyl (CH₂) | 2.8-3.2 (q, JHF ≈ 10 Hz, 2H) | ~55 (q, JCF ≈ 35 Hz) |

| Trifluoroethyl (CF₃) | - | ~125 (q, JCF ≈ 275 Hz) |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and other experimental conditions.

2. Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Electrospray ionization (ESI) is a suitable technique for this compound, and the mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺.

3. Infrared (IR) Spectroscopy:

IR spectroscopy can confirm the presence of key functional groups. A strong absorption band around 1690 cm⁻¹ is characteristic of the carbonyl group in the Boc protecting group.

II. The Conformational Landscape: A Dance of Steric and Electronic Effects

The six-membered piperazine ring, like cyclohexane, can adopt several conformations, with the chair form being the most stable. However, the presence of substituents on the nitrogen atoms can significantly influence the conformational equilibrium and the barriers to ring inversion.

A. The Dominant Chair Conformation

X-ray crystallographic studies of numerous piperazine derivatives have overwhelmingly shown that the piperazine ring preferentially adopts a chair conformation in the solid state.[4][5] This preference is driven by the minimization of torsional and steric strain. In solution, while other conformations such as the boat and twist-boat are possible, the chair conformation is generally the most populated.

B. The Influence of the Boc Group: A Steric Anchor

The bulky tert-butoxycarbonyl (Boc) group exerts a significant steric influence on the piperazine ring. Due to its size, the Boc group has a strong preference for the equatorial position to avoid unfavorable 1,3-diaxial interactions with the axial protons on the other side of the ring. This steric hindrance can also raise the energy barrier for ring inversion.

C. The Trifluoroethyl Group: An Electronic Enigma

The 2,2,2-trifluoroethyl group introduces a fascinating interplay of steric and electronic effects.

-

Steric Effects: While smaller than the Boc group, the trifluoroethyl group still possesses some steric bulk and would also generally favor an equatorial position.

-

Electronic Effects: The three fluorine atoms are highly electronegative, making the trifluoroethyl group strongly electron-withdrawing. This has several consequences:

-

Reduced Basicity: The electron-withdrawing nature of the trifluoroethyl group decreases the electron density on the adjacent nitrogen atom, thereby reducing its basicity.

-

Gauche Effect: The "gauche effect" is a stereoelectronic phenomenon where a conformation with adjacent electronegative substituents in a gauche arrangement is more stable than the anti conformation. In the context of the trifluoroethyl group, there can be a stabilizing interaction between the C-F bond and the lone pair of electrons on the nitrogen atom, or with adjacent C-H bonds, which can influence the preferred rotameric conformation of the trifluoroethyl group.

-

Diagram of Potential Conformational Influences:

Caption: Interplay of factors influencing the conformation of Boc-protected trifluoroethyl piperazine.

III. Probing the Conformation: Experimental and Computational Approaches

A multi-pronged approach combining experimental techniques and computational modeling is necessary to fully elucidate the conformational preferences of Boc-protected trifluoroethyl piperazine.

A. Advanced NMR Techniques: A Window into Solution-State Dynamics

While standard ¹H and ¹³C NMR confirm the structure, more advanced techniques are required to probe the three-dimensional arrangement of atoms in solution.

1. Nuclear Overhauser Effect (NOE) and Rotating-Frame Overhauser Effect (ROE) Spectroscopy:

NOE and ROE experiments are invaluable for determining through-space proximities between protons.

-

NOESY/ROESY: These 2D NMR experiments reveal cross-peaks between protons that are close to each other in space (typically < 5 Å), regardless of whether they are connected through bonds.

-

Interpretation: For the piperazine ring, NOEs between axial and equatorial protons on adjacent carbons, as well as between axial protons on the same side of the ring (1,3-diaxial), can confirm the chair conformation and the equatorial orientation of the substituents.

Experimental Protocol: 2D NOESY/ROESY

-

Sample Preparation: Prepare a solution of the compound in a deuterated solvent at a concentration of 10-20 mM. The sample should be thoroughly degassed to remove dissolved oxygen, which can interfere with the NOE effect.

-

Spectrometer Setup: Use a high-field NMR spectrometer (≥ 400 MHz).

-

Pulse Sequence: Employ a standard NOESY or ROESY pulse sequence.

-

Mixing Time: The mixing time is a critical parameter that needs to be optimized. For small molecules, a range of mixing times (e.g., 300-800 ms) should be tested to observe the build-up of NOE cross-peaks.

-

Data Processing: Process the 2D data with appropriate window functions and perform baseline correction.

-

Analysis: Integrate the cross-peak volumes to obtain semi-quantitative distance information.

2. Temperature-Dependent NMR Spectroscopy:

This technique is used to study dynamic processes such as ring inversion and rotation around single bonds.

-

Coalescence Temperature: As the temperature is increased, the rate of a dynamic process increases. At a certain temperature, known as the coalescence temperature, the signals for the exchanging protons broaden and merge into a single peak.

-

Energy Barrier Calculation: By analyzing the line shape of the signals at different temperatures, it is possible to calculate the activation energy (ΔG‡) for the dynamic process.

Experimental Protocol: Temperature-Dependent NMR

-

Sample Preparation: Prepare a sample in a suitable deuterated solvent with a wide liquid range (e.g., deuterated toluene or dimethylformamide).

-

Spectrometer Setup: The NMR spectrometer must be equipped with a variable temperature unit.

-

Data Acquisition: Acquire a series of ¹H NMR spectra at different temperatures, starting from a low temperature where the exchange is slow and individual signals are sharp, and gradually increasing the temperature through the coalescence point to a high temperature where the exchange is fast.

-

Data Analysis: Use specialized software to perform a line-shape analysis of the exchanging signals to determine the rate constants at each temperature and subsequently calculate the activation energy barrier.

B. X-ray Crystallography: The Solid-State Snapshot

Single-crystal X-ray diffraction provides a definitive, high-resolution picture of the molecule's conformation in the solid state.[4]

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of the compound of suitable size and quality. This is often the most challenging step and may require screening of various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a single crystal on a goniometer and place it in an X-ray diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms in the crystal lattice are then determined using computational methods, and the structural model is refined to best fit the experimental data.

Table 2: Representative Crystallographic Data for a Substituted Boc-Piperazine Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.40 |

| b (Å) | 16.47 |

| c (Å) | 12.49 |

| β (°) | 90.95 |

| Volume (ų) | 1727.7 |

| Z | 4 |

Data for tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate, a structurally related compound.[4]

C. Computational Modeling: In Silico Insights

Computational chemistry provides a powerful means to explore the conformational landscape of molecules and to rationalize experimental observations.

Workflow for Computational Conformational Analysis:

Caption: A typical workflow for the computational conformational analysis of a flexible molecule.

Key Computational Methods:

-

Molecular Mechanics (MM): Useful for performing a broad conformational search to identify low-energy conformers.

-

Density Functional Theory (DFT): Provides a good balance of accuracy and computational cost for geometry optimization and energy calculations of the identified conformers.

-

Ab Initio Methods: Higher-level methods like Møller-Plesset perturbation theory (MP2) or coupled-cluster theory (CCSD(T)) can be used for more accurate single-point energy calculations on the DFT-optimized geometries.

IV. Conclusion: A Synergistic Understanding

The structure and conformation of this compound are governed by a delicate balance of steric and electronic factors. The piperazine ring is expected to exist predominantly in a chair conformation, with both the bulky Boc group and the trifluoroethyl group occupying equatorial positions to minimize steric strain. The electron-withdrawing nature of the trifluoroethyl group will influence the basicity of the adjacent nitrogen and may introduce subtle conformational preferences through the gauche effect.

A comprehensive understanding of this molecule's conformational landscape requires a synergistic approach, combining the synthetic control to build the molecule, the spectroscopic rigor to verify its structure, and a combination of advanced experimental and computational techniques to probe its three-dimensional nature. The insights gained from such studies are not merely academic; they provide a rational basis for the design of novel piperazine-containing molecules with tailored properties for applications in drug discovery and development.

V. References

-

Koeckerling, M., & Younes, M. (2012). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. ResearchGate. [Link]

-

tert-Butyl 4-(2-diazoacetyl)piperazine-1-carboxylate. (2010). ResearchGate. [Link]

-

tert-Butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. (2017). National Center for Biotechnology Information. [Link]

-

tert-Butyl piperazine-1-carboxylate. PubChem. [Link]

-

Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2016). ResearchGate. [Link]

-

Structures of piperazine, piperidine and morpholine. (2004). PubMed. [Link]

-

Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). MDPI. [Link]

-

Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2016). National Center for Biotechnology Information. [Link]

-

NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. (2018). RSC Publishing. [Link]

-

Trifluoroethylation reactions of secondary amines. ResearchGate. [Link]

-

Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. (2025). ACS Publications. [Link]

-

NOESY and ROESY. (2018). University of Wisconsin-Madison. [Link]

-

2D NOESY and ROESY for Small Molecules. Indiana University. [Link]

-

DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. [Link]

-

New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. TÜBİTAK Academic Journals. [Link]

-

Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. (2019). National Center for Biotechnology Information. [Link]

-

Gauche effect. Wikipedia. [Link]

-

Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. ResearchGate. [Link]

-

Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. (2025). PubMed. [Link]

-

Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. tert-Butyl piperazine-1-carboxylate | C9H18N2O2 | CID 143452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of Tert-butyl 4-(2,2,2-trifluoroethyl)piperazine-1-carboxylate: An Application Note and Detailed Protocol

Introduction

The introduction of fluorine-containing moieties into molecular scaffolds is a cornerstone of modern medicinal chemistry, often imparting desirable pharmacokinetic and physicochemical properties such as enhanced metabolic stability, increased lipophilicity, and improved receptor binding affinity. The 2,2,2-trifluoroethyl group, in particular, is a valuable substituent. When incorporated into the piperazine ring, a privileged structure in numerous approved pharmaceuticals, it can significantly modulate the basicity of the distal nitrogen and influence the overall biological activity of the molecule. This guide provides a comprehensive, field-proven protocol for the synthesis of tert-butyl 4-(2,2,2-trifluoroethyl)piperazine-1-carboxylate, a key building block for the development of novel therapeutics.

Synthetic Strategy and Mechanism: A Tale of Nucleophilic Substitution

The synthesis of this compound is efficiently achieved through the nucleophilic substitution reaction between commercially available tert-butyl piperazine-1-carboxylate (N-Boc-piperazine) and a highly reactive trifluoroethylating agent. The strategic choice of a mono-Boc-protected piperazine is crucial as it deactivates one of the piperazine nitrogens, thereby enabling selective alkylation at the free secondary amine.[1]